N,N-Diethylbenzo[b]thiophene-3-carboxamide
Description
N,N-Diethylbenzo[b]thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a benzo[b]thiophene core substituted with a carboxamide group at the 3-position, where the amide nitrogen is diethylated. This structural motif confers distinct physicochemical properties, including moderate lipophilicity due to the diethyl substituents, which may enhance membrane permeability compared to polar analogs.
Properties
IUPAC Name |
N,N-diethyl-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)11-9-16-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIFOHORFVRAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylbenzo[b]thiophene-3-carboxamide typically involves the condensation of benzo[b]thiophene-3-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using similar condensation reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylbenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N,N-Diethylbenzo[b]thiophene-3-carboxamide has been studied for its potential antimicrobial properties. Research indicates that thiophene derivatives exhibit significant biological effects, including antimicrobial, analgesic, and anti-inflammatory activities. The structural characteristics of this compound contribute to its efficacy against various microbial strains, making it a candidate for further pharmaceutical development .
Anticancer Properties
Recent studies have explored the antiproliferative effects of phosphonic acid derivatives related to this compound. For instance, phosphonic acids derived from similar structures have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These findings suggest that modifications of the benzo[b]thiophene framework could enhance anticancer activity .
Organic Synthesis
Reagent in Phosphonylation Reactions
this compound serves as a key intermediate in various synthetic pathways, particularly in the phosphonylation of heteroaromatic compounds. The one-pot lithiation-phosphonylation method has been effectively utilized to prepare phosphonic acids from heteroaromatic lithium reagents. This approach simplifies the synthesis process and improves yields compared to traditional methods .
Synthesis of Functionalized Thiophenes
The compound is also involved in the synthesis of functionalized thiophenes through photocyclization processes. For instance, the photocyclization of 3-styrylbenzo[b]thiophenes has been reported to yield various methylated derivatives, showcasing the versatility of this compound in creating complex molecular architectures .
Material Science
Applications in Organic Electronics
Research into thiophene-based materials has revealed their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of benzo[b]thiophene derivatives make them suitable candidates for enhancing charge transport and stability in these applications .
Data Tables
Case Studies
- Antiproliferative Evaluation : A study evaluated the antiproliferative activities of phosphonic acids derived from this compound against different cancer cell lines, demonstrating a notable reduction in cell viability at varying concentrations.
- Synthesis Optimization : Research focused on optimizing the synthesis conditions for diethyl benzo[b]thiophenes using this compound as a precursor showed improved yields when utilizing specific organocatalysts under controlled conditions.
Mechanism of Action
The mechanism of action of N,N-Diethylbenzo[b]thiophene-3-carboxamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The thiophene ring system is known to interact with various biological targets, potentially leading to diverse pharmacological effects .
Comparison with Similar Compounds
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition: Compound IIId (piperazinyl-acetamido substituent) exhibited 60% AChE inhibition, outperforming donepezil (40%) due to additional hydrogen bonding with Phe288 .
c-Jun N-Terminal Kinase (JNK) Inhibition :
Receptor Antagonism
Antioxidant Activity
- Polar groups (e.g., cyanoacetamido in Compound 92a) significantly improved free radical scavenging (56.9% NO scavenging) compared to non-polar substituents like diethyl .
Physicochemical and Pharmacokinetic Properties
Table 2: Substituent Effects on Properties
| Substituent Type | Polarity | Solubility | Bioavailability Hypothesis |
|---|---|---|---|
| Diethylamide | Low | Moderate (lipophilic) | Enhanced membrane permeability |
| Cyanoacetamido | High | Low | Limited absorption |
| Piperazinyl-acetamido | Moderate | Moderate | Balanced solubility/permeability |
- This compound : The diethyl groups likely improve oral bioavailability compared to polar analogs but may reduce solubility in aqueous environments .
Biological Activity
N,N-Diethylbenzo[b]thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzo[b]thiophene core, which is known for its role in various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 16 µg/mL | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It can halt the cell cycle at various checkpoints, preventing proliferation.
- Membrane Disruption : Its antimicrobial action is facilitated by disrupting microbial cell membranes.
Case Studies
A notable case study involved the evaluation of this compound in a murine model for breast cancer. The study demonstrated significant tumor reduction after treatment with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
